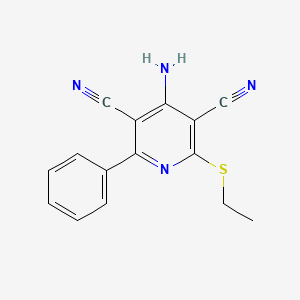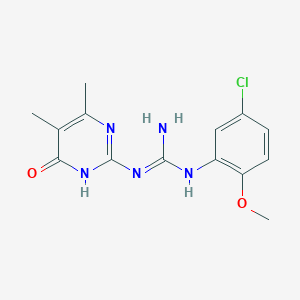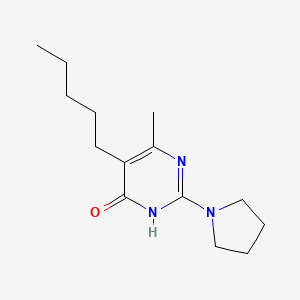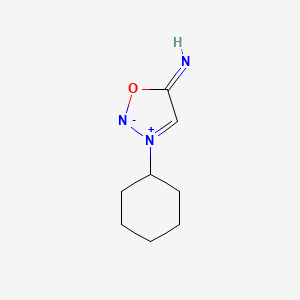![molecular formula C17H17N3O5S B11045786 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzooxazepine family This compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings, an amino group, and a morpholinosulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one typically involves multiple steps:
-
Formation of the Dibenzooxazepine Core: : The initial step involves the formation of the dibenzooxazepine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenols and 2-fluorobenzonitriles under basic conditions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used bases .
-
Introduction of the Amino Group: : The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the dibenzooxazepine core.
-
Sulfonylation: : The morpholinosulfonyl group is introduced through sulfonylation reactions. This involves reacting the amino-dibenzooxazepine intermediate with morpholinosulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazepine ring or the sulfonyl group, potentially leading to ring-opened products or desulfonylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce ring-opened or desulfonylated compounds.
科学的研究の応用
Chemistry
In chemistry, 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the morpholinosulfonyl group is of particular interest due to its influence on the compound’s pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The amino group and morpholinosulfonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally involve inhibition or activation of target proteins.
類似化合物との比較
Similar Compounds
Dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino and morpholinosulfonyl groups, making it less versatile in chemical reactions.
3-Amino-7-(methylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group, affecting its reactivity and applications.
7-(Morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one: Lacks the amino group, which limits its potential in biological applications.
Uniqueness
3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one stands out due to the presence of both the amino and morpholinosulfonyl groups. This combination enhances its reactivity and broadens its range of applications in various fields.
特性
分子式 |
C17H17N3O5S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
9-amino-2-morpholin-4-ylsulfonyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C17H17N3O5S/c18-11-1-3-13-15(9-11)25-16-10-12(2-4-14(16)19-17(13)21)26(22,23)20-5-7-24-8-6-20/h1-4,9-10H,5-8,18H2,(H,19,21) |
InChIキー |
HNXAHSZJAWFWCT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C4=C(O3)C=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11045711.png)
![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)



![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)

![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11045784.png)